6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15BrClN and its molecular weight is 276.602. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
One study highlights the analgesic and anti-inflammatory effects of a closely related compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This research indicates a significant potential for medical applications, particularly as a non-narcotic analgesic. The compound exhibited pronounced anti-inflammatory effects, suggesting its use in treating conditions involving inflammation (Rakhmanova et al., 2022).
Local Anesthetic Activity and Acute Toxicity
Another study focused on a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, evaluating their local anesthetic activity, acute toxicity, and structure-toxicity relationships. These compounds displayed high local anesthetic activity on rabbit eyes and showed acceptable pharmacokinetic and pharmacodynamic properties without carcinogenic or mutagenic potential, indicating their potential as safe and effective local anesthetics (Azamatov et al., 2023).
Adrenergic Blocking and Sympatholytic Activities
A related derivative was studied for its adrenergic blocking and sympatholytic activities. Some synthesized compounds or their hydrochlorides showed moderate adrenergic blocking and sympatholytic activities, hinting at their potential use in conditions requiring the modulation of adrenergic functions (Aghekyan et al., 2017).
Antiglioma Agents
Research into tetrahydroisoquinoline analogs has identified compounds with significant antiglioma activity. Novel tetrahydroisoquinoline (THI) analogs were synthesized and evaluated, showing improved potency and selectivity against glioma, indicating a promising direction for the development of new treatments for this type of cancer (Patil et al., 2010).
Anticonvulsant Activity
The development of new anticonvulsants led to the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, exploring structure-activity relationships. One derivative showed high potency against audiogenic seizures in mice, comparable to existing anticonvulsant agents, suggesting the value of these compounds in treating convulsive disorders (Gitto et al., 2006).
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJBLSRAXGBGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)Br)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745150 |
Source
|
Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-61-0 |
Source
|
Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.